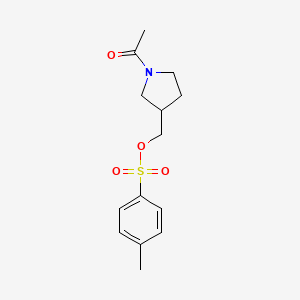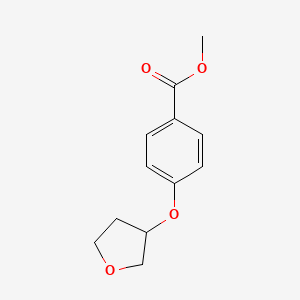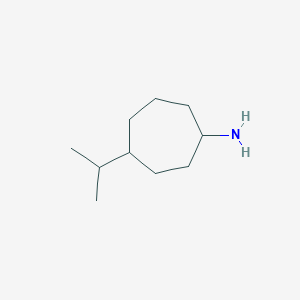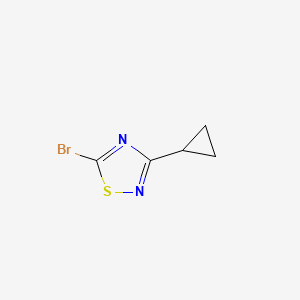
(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
“(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 1353979-05-1 . It has a molecular weight of 297.38 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is (1-acetyl-3-pyrrolidinyl)methyl 4-methylbenzenesulfonate . The InChI code for the compound is 1S/C14H19NO4S/c1-11-3-5-14(6-4-11)20(17,18)19-10-13-7-8-15(9-13)12(2)16/h3-6,13H,7-10H2,1-2H3 .Physical And Chemical Properties Analysis
“(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate” is a solid compound . It has a molecular weight of 297.38 .Wissenschaftliche Forschungsanwendungen
Reaction Dynamics and Intermediate Formation
- A study investigated the reaction between a similar compound, [1-(6-acetyl-2-naphthyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate, and pyrrolidine, revealing the formation of various derivatives like 1-azabicyclo[2.2.1]heptane, along with other derivatives due to reactions with DMF and K2CO3 (Ceh & Petrič, 2000).
Drug Development and Multifunctional Properties
- Another research focused on a similar compound, leading to the development of a multifunctional drug candidate for neuropsychiatric and neurological disorders, demonstrating potent binding affinities to serotonin and dopamine receptors (Li et al., 2014).
Synthesis of Pharmaceutical Molecules
- The synthesis of 3-acetamidopyridin-2-yl 4-methylbenzenesulfonate derivatives from 3-nitropyridines, which are core structures in many pharmaceutical molecules, was reported. This highlights the chemical's potential in creating diverse pharmaceutical compounds (Lin et al., 2019).
HIV-1 Infection Prevention
- A study on methylbenzenesulfonamide derivatives, similar to (1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate, indicated potential use as targeting preparations in preventing human HIV-1 infection, emphasizing the compound's relevance in antiviral research (Cheng, 2015).
Peptide Synthesis
- Research on peptide-coupling agents like 1H-benzo[d][1,2,3]triazol-1-yl 4-methylbenzenesulfonate, related to the compound , demonstrated its utility in synthesizing various organic compounds, including acyclic nucleoside-like compounds and in peptide synthesis (Lakshman et al., 2014).
Corrosion Inhibition
- A study on piperidine derivatives, similar to (1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate, revealed their potential as corrosion inhibitors for iron, suggesting applications in materials science and engineering (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
(1-acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-3-5-14(6-4-11)20(17,18)19-10-13-7-8-15(9-13)12(2)16/h3-6,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSBQSLRPRNTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)

![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)



![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)
